

An In-depth Technical Guide to the Physicochemical Properties of 4-sec-Butylacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Sec-butylphenyl)ethanone

Cat. No.: B155789

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This guide provides a comprehensive overview of the known physical and chemical properties of 4-sec-butylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. Where direct experimental values for 4-sec-butylacetophenone are not publicly available, this guide provides comparative data from its isomers, 4-n-butylacetophenone and 4-tert-butylacetophenone, and details the robust experimental protocols required to determine these properties empirically.

Introduction and Molecular Identity

4-sec-Butylacetophenone, with the chemical name **1-(4-sec-butylphenyl)ethanone**, is an aromatic ketone. Its structure, featuring a sec-butyl group attached to a phenyl ring which is in turn bonded to an acetyl group, makes it a subject of interest in organic synthesis and as an intermediate in the manufacturing of various chemical compounds. Understanding its physical properties is crucial for its application in synthesis, purification, and formulation.

The identity of 4-sec-butylacetophenone is established by its unique CAS Number, 7645-81-0, and its molecular formula, C₁₂H₁₆O.^[1]

Table 1: Molecular and Chemical Identity

Identifier	Value	Source
Chemical Name	1-(4-sec-butylphenyl)ethanone	[1]
Synonyms	p-sec-Butylacetophenone, 4-(2-Butyl)acetophenone	[1]
CAS Number	7645-81-0	[1]
Molecular Formula	C ₁₂ H ₁₆ O	[1]
Molecular Weight	176.26 g/mol	[1]
SMILES String	CCC(C)c1ccc(cc1)C(C)=O	

Physical Properties: A Comparative Analysis

Direct, experimentally verified data for all physical properties of 4-sec-butylacetophenone are limited in publicly accessible literature. However, a robust understanding can be developed by comparing it with its structural isomers, 4-n-butylacetophenone and 4-tert-butylacetophenone. The branching of the butyl group is expected to influence properties such as boiling point and density.

Table 2: Comparative Physical Properties of Butylacetophenone Isomers

Property	4-sec- Butylacetophenone	4-n- Butylacetophenone	4-tert- Butylacetophenone
Appearance	Liquid (Expected)	Clear colorless to pale yellow liquid	Clear colorless liquid
Boiling Point	Data not available	101-102 °C @ 1.5 mmHg[2]	107-108 °C @ 5 mmHg[3]
Melting Point	Data not available	Data not available	17-18 °C[3]
Density	Data not available	0.957 g/mL at 25 °C[2]	0.964 g/mL at 25 °C[3]
Refractive Index (n _{20/D})	Data not available	1.5170-1.5220[2][4]	1.520[5]
Water Solubility	Insoluble (Expected)	Not miscible in water[2][6]	Insoluble[3]
Solubility in Organics	Soluble (Expected)	Chloroform, Ethyl Acetate (Slightly)[2]	Chloroform, Ethyl Acetate, Methanol (Slightly)[3]
Flash Point	Data not available	>230 °F (>110 °C)[2]	86 °F (30 °C)[3][5][7]

Insight: The boiling point is influenced by intermolecular forces and molecular shape. The more branched isomer, 4-tert-butylacetophenone, has a more compact structure which may lead to a slightly different boiling point compared to the linear 4-n-butylacetophenone under equivalent pressure conditions. The flash point difference is significant, highlighting the importance of empirical determination for safety protocols.

Experimental Determination of Core Physical Properties

Given the data gap, it is essential for researchers to be proficient in the methods used to determine these properties. The following section provides detailed, self-validating protocols.

Boiling Point Determination (Micro-Reflux Method)

This method is ideal when only a small sample volume is available and provides a reliable measurement of the boiling point at a given pressure.^[8] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.^{[8][9]}

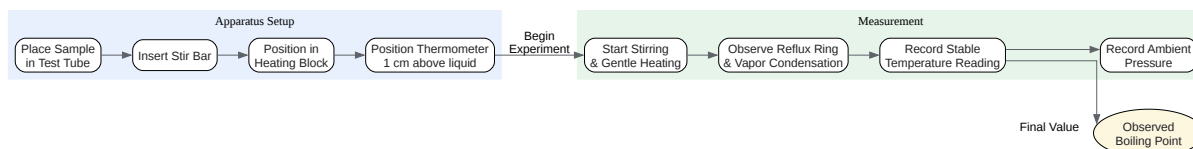
Causality: The principle relies on creating a state of equilibrium where the liquid and its vapor are at the same temperature. This temperature, where the liquid is observed to be refluxing (boiling and condensing back into the sample), is the boiling point.^[8]

Protocol:

- Preparation: Place approximately 0.5 mL of 4-sec-butylacetophenone into a small test tube (e.g., 10x75 mm). Add a small magnetic stir bar.
- Apparatus Setup:
 - Place the test tube in a heating block on a hot plate stirrer.
 - Clamp the test tube securely.
 - Insert a calibrated thermometer or temperature probe, positioning the bulb approximately 1 cm above the liquid surface. This ensures the temperature of the vapor is measured, not the liquid itself.
- Heating and Observation:
 - Turn on the stirrer to ensure even heating and prevent bumping.^[8]
 - Gently heat the sample.
 - Observe the formation of a "reflux ring," which is a ring of condensate on the walls of the test tube.^[8] The bulb of the thermometer must be positioned at the level of this ring for an accurate reading.
- Measurement: Once the liquid is gently refluxing and the temperature reading on the thermometer stabilizes, record this temperature. This is the observed boiling point.
- Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg (1 atm), the boiling point can be corrected using a nomograph or the Clausius-

Clapeyron equation for higher accuracy.

Workflow for Boiling Point Determination



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Caption: Workflow for Micro-Reflux Boiling Point Determination.

Refractive Index Measurement

The refractive index is a fundamental property related to how light propagates through a substance. It is a sensitive measure of purity. An Abbe refractometer is the standard instrument for this measurement.^{[10][11]}

Causality: The method is based on the principle of critical angle. Light passing from the sample (a dense medium) to the instrument's prism (a denser medium) is refracted. The refractometer measures the angle at which total internal reflection begins, which is directly related to the refractive index of the sample.^[10]

Protocol:

- **Calibration:** Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water ($n_D = 1.3330$ at 20°C).
- **Sample Application:**

- Open the prism assembly of the refractometer.
- Using a plastic pipette, place 2-3 drops of 4-sec-butylacetophenone onto the surface of the lower prism.
- Close the prism assembly securely.
- Measurement:
 - Turn on the light source.
 - Look through the eyepiece and adjust the coarse control knob until the field of view shows a distinct light and dark region.
 - Sharpen the boundary between the light and dark regions using the dispersion correction knob.
 - Use the fine adjustment to move the sharp boundary line exactly to the center of the crosshairs in the eyepiece.[\[11\]](#)
- Reading and Temperature Control:
 - Press the "read" button or look at the internal scale to obtain the refractive index value.
 - Record the temperature, as refractive index is temperature-dependent. Most standard values are reported at 20°C. The instrument should be connected to a constant-temperature water bath to ensure accuracy.
- Cleaning: Thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) immediately after the measurement.

Spectroscopic Profile

While specific spectra for 4-sec-butylacetophenone are not readily available in public databases, its structure allows for the prediction of key spectroscopic features that are essential for its identification and characterization.

- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions for the functional groups present.
 - A strong, sharp peak around 1685 cm^{-1} corresponding to the C=O (carbonyl) stretch of the aromatic ketone.
 - Peaks in the $2850\text{-}2970\text{ cm}^{-1}$ region due to C-H stretching of the sec-butyl and methyl groups.
 - Aromatic C=C stretching bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - Aromatic C-H bending bands in the $690\text{-}900\text{ cm}^{-1}$ region, indicative of the substitution pattern on the benzene ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the sec-butyl group (a quartet for the methine proton, a triplet for the terminal methyl, a sextet for the methylene, and a doublet for the other methyl). The integration of these signals will correspond to the number of protons in each environment.
 - ^{13}C NMR: Will display a signal for the carbonyl carbon around 198 ppm, signals for the aromatic carbons between 120-150 ppm, and distinct signals for the four carbons of the sec-butyl group in the aliphatic region.

Safety and Handling

Proper handling of 4-sec-butylacetophenone is essential for laboratory safety. While a specific Safety Data Sheet (SDS) is not widely available, precautions for related aromatic ketones should be followed.

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[12\]](#)
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[12\]](#)[\[13\]](#) Keep away from ignition sources as related compounds

are flammable.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[12]
 - Eye Contact: Rinse cautiously with water for several minutes.[12]
 - Inhalation: Move the person to fresh air.[12]
 - Ingestion: Call a poison center or doctor if you feel unwell.[12]

Conclusion

This technical guide provides a foundational understanding of the physical properties of 4-sec-butylacetophenone. By leveraging comparative data from its isomers and outlining detailed experimental protocols for determining key parameters like boiling point and refractive index, this document equips researchers with the necessary knowledge for the confident use, characterization, and purification of this compound. The predicted spectroscopic characteristics further aid in its analytical identification. Adherence to the outlined safety protocols is paramount to ensure safe laboratory practice.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-sec-Butylacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155789#physical-properties-of-4-sec-butylacetophenone]

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